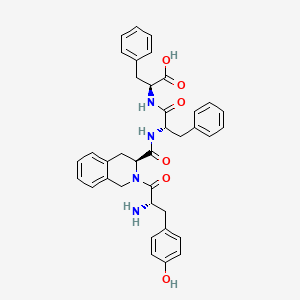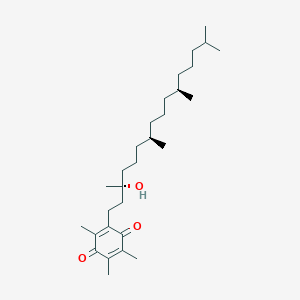
Trétazicar
Vue d'ensemble
Description
Tretazicar is a small molecule compound that belongs to the class of organic compounds known as dinitroanilines. It is primarily investigated for its potential use in cancer treatment. Tretazicar is known for its ability to be activated by specific enzymes to form cytotoxic agents that can target and kill cancer cells .
Applications De Recherche Scientifique
Tretazicar has several scientific research applications, including:
Chemistry: Used as a model compound to study nitration and aziridine formation reactions.
Biology: Investigated for its ability to be activated by specific enzymes in biological systems.
Medicine: Explored as a potential prodrug for cancer treatment. It is activated by enzymes to form cytotoxic agents that target cancer cells.
Industry: Used in the development of enzyme-prodrug therapies for targeted cancer treatment
Mécanisme D'action
Tretazicar exerts its effects by being activated by specific enzymes such as NAD(P)H quinone oxidoreductase. Once activated, it forms cytotoxic agents that can bind to the genetic material (DNA) of cancer cells, creating bonds that disrupt the genetic material and its function. This ultimately leads to the death of the cancer cells .
Safety and Hazards
Orientations Futures
Tretazicar is currently under investigation in clinical trials for its anti-tumor effects and safety in hepatocellular carcinoma . One study showed that systemic IVT mRNA–loaded EVs displaying an anti-HER2 single-chain variable fragment (“IVT EXO-DEPTs”) and Tretazicar caused growth arrest of human HER2+ breast cancer xenografts in athymic mice . This indicates a potential future direction for Tretazicar in cancer treatment.
Analyse Biochimique
Biochemical Properties
Tretazicar interacts with several enzymes and proteins within biochemical reactions. Specifically, it has been found to interact with Ribosyldihydronicotinamide dehydrogenase [quinone] in humans and Oxygen-insensitive NAD(P)H nitroreductase in Escherichia coli . These interactions are crucial for the activation and function of Tretazicar within the body .
Cellular Effects
Tretazicar has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to kill more than 80% of breast cancer cells when incubated with the enzyme HChrR6 .
Molecular Mechanism
Tretazicar exerts its effects at the molecular level through several mechanisms. It binds to the genetic material (DNA) of cells, creating bonds that disrupt the genetic material and its function, ultimately resulting in the death of the infected cell . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tretazicar involves the nitration of aniline derivatives followed by the introduction of an aziridine moiety. The reaction conditions typically require controlled temperatures and the use of strong acids or bases to facilitate the nitration process. The final step involves the formation of the aziridine ring, which is crucial for the compound’s biological activity .
Industrial Production Methods
Industrial production of tretazicar follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The production process is optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tretazicar undergoes several types of chemical reactions, including:
Reduction: Tretazicar can be reduced by specific enzymes to form cytotoxic agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation: Tretazicar can also undergo oxidation reactions under certain conditions.
Common Reagents and Conditions
Reduction: Enzymes such as NAD(P)H quinone oxidoreductase are commonly used to reduce tretazicar.
Substitution: Various nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include cytotoxic agents that can form DNA-DNA interstrand cross-links, leading to the death of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinitroanilines: Compounds that contain an aniline moiety substituted at two positions by nitro groups.
Aziridines: Compounds that contain an aziridine ring, similar to tretazicar.
Uniqueness
Tretazicar is unique due to its ability to be activated by specific enzymes to form cytotoxic agents. This property makes it a promising candidate for enzyme-prodrug therapies, which aim to target cancer cells specifically while minimizing damage to healthy cells .
Propriétés
IUPAC Name |
5-(aziridin-1-yl)-2,4-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c10-9(14)5-3-7(11-1-2-11)8(13(17)18)4-6(5)12(15)16/h3-4H,1-2H2,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCXQMCIOTUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176335 | |
| Record name | 5-Aziridino-2,4-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21919-05-1 | |
| Record name | Tretazicar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21919-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretazicar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021919051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretazicar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CB 1954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Aziridino-2,4-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 5-(1-aziridinyl)-2,4-dinitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRETAZICAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7865D5D01M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















